molecular formula C6H10N2 B3346396 (S)-2-(Pyrrolidin-2-yl)acetonitrile CAS No. 1186242-37-4

(S)-2-(Pyrrolidin-2-yl)acetonitrile

Cat. No. B3346396
CAS RN: 1186242-37-4
M. Wt: 110.16 g/mol
InChI Key: LDOZNMLVJHQCAB-LURJTMIESA-N
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Description

“(S)-2-(Pyrrolidin-2-yl)acetonitrile” is likely a chiral organic compound, given the presence of the “(S)” notation, which refers to the stereochemistry of the molecule. The “pyrrolidin-2-yl” part suggests the presence of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .


Molecular Structure Analysis

The molecular structure would likely feature a pyrrolidine ring attached to an acetonitrile group. The “(S)” notation suggests that the compound has a chiral center, likely at the carbon atom connecting the pyrrolidine ring and the acetonitrile group .


Chemical Reactions Analysis

As for the chemical reactions, it would depend on the specific conditions and reagents used. Pyrrolidine derivatives are known to participate in various chemical reactions, including those involving their nitrogen atom or any functional groups attached to the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, solubility, and stability would depend on the specific structure of the compound .

Scientific Research Applications

Versatility in Drug Discovery

Pyrrolidine, a core structure within (S)-2-(Pyrrolidin-2-yl)acetonitrile, plays a significant role in medicinal chemistry. It's a five-membered nitrogen heterocycle often integrated into compounds for treating human diseases. Its sp3-hybridization allows for efficient pharmacophore space exploration. Additionally, the pyrrolidine ring contributes to stereochemistry and 3D molecule coverage, influencing the biological activity of compounds. Various derivatives, such as pyrrolizines and prolinol, have been investigated for their target selectivity and biological profiles. The review by Li Petri et al. delves into the bioactive molecules characterized by the pyrrolidine ring, emphasizing the influence of steric factors and structure–activity relationships on biological activity. It also highlights the importance of stereoisomers and spatial orientation of substituents in drug design, showcasing the potential of pyrrolidine derivatives in creating novel compounds with diverse biological profiles (Li Petri et al., 2021).

Analytical Chemistry Applications

In the realm of analytical chemistry, (S)-2-(Pyrrolidin-2-yl)acetonitrile's core structure influences the behavior of compounds in chromatographic processes. Subirats et al. reviewed how variations in organic solvent composition in RP-HPLC mobile phases, such as acetonitrile, affect the pH and pKa of analytes, crucial for predicting analyte chromatographic retention. This study provides a model for accurately predicting mobile phase pH for various buffers in acetonitrile-water and methanol-water mixtures, offering valuable insights for optimizing analytical methods (Subirats et al., 2007).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if it’s used as a pharmaceutical, the mechanism of action would depend on the biological target of the drug .

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific structure and properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

Future Directions

The future directions for research would depend on the current state of knowledge about the compound. Potential areas could include exploring its synthesis, properties, and potential applications .

properties

IUPAC Name

2-[(2S)-pyrrolidin-2-yl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2/c7-4-3-6-2-1-5-8-6/h6,8H,1-3,5H2/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDOZNMLVJHQCAB-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(Pyrrolidin-2-yl)acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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